3-Fluorobenzyl chloride
Overview
Description
3-Fluorobenzyl chloride: is an organic compound with the molecular formula C7H6ClF . It is a derivative of benzyl chloride where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
3-Fluorobenzyl chloride is primarily used as a reagent in organic synthesis
Mode of Action
As a halogenated organic compound, this compound can participate in various chemical reactions. The chlorine atom in the molecule is a good leaving group, which makes it a useful reagent in nucleophilic substitution reactions .
Biochemical Pathways
It can be used to synthesize other compounds that do interact with such pathways .
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions. The specific products depend on the reactants used in the synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzyl chloride can be synthesized through the chlorination of 3-fluorotoluene. The process involves the reaction of 3-fluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of 3-fluorotoluene and chlorine gas into a reactor, with the reaction being catalyzed by iron(III) chloride. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation: The compound can be oxidized to form 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Reduction reactions can convert this compound to 3-fluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Nucleophilic Substitution: Products include 3-fluorobenzyl alcohol, 3-fluorobenzylamine, and 3-fluorobenzylthiol.
Oxidation: Major products are 3-fluorobenzaldehyde and 3-fluorobenzoic acid.
Reduction: The primary product is 3-fluorotoluene.
Scientific Research Applications
3-Fluorobenzyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: this compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Fluorobenzyl chloride
- 2-Fluorobenzyl chloride
- 3-Fluorobenzyl bromide
- 3-Fluorobenzyl alcohol
Comparison:
- Reactivity: 3-Fluorobenzyl chloride is more reactive than its bromide counterpart due to the stronger bond between carbon and chlorine compared to carbon and bromine.
- Selectivity: The position of the fluorine atom on the benzene ring can influence the reactivity and selectivity of the compound in various reactions. For example, this compound may exhibit different reactivity patterns compared to 2-fluorobenzyl chloride due to the electronic effects of the fluorine atom .
This compound stands out due to its unique combination of reactivity and selectivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(chloromethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDXMDVEZLOGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060026 | |
Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
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Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 3-Fluorobenzyl chloride | |
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Vapor Pressure |
0.99 [mmHg] | |
Record name | 3-Fluorobenzyl chloride | |
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CAS No. |
456-42-8 | |
Record name | 3-Fluorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorobenzyl chloride | |
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Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
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Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-p-fluorotoluene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.605 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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